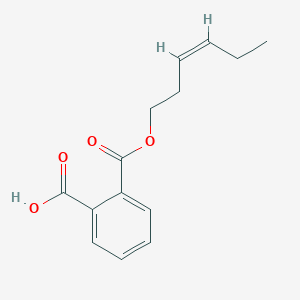
(Z)-2-((Hex-3-enyloxy)carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Mono-3-hexenyl Phthalate is a phthalate ester, a type of chemical compound commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are widely used in various industrial applications. (Z)-Mono-3-hexenyl Phthalate, in particular, is known for its unique structural configuration, which contributes to its specific chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Mono-3-hexenyl Phthalate typically involves the esterification of phthalic anhydride with (Z)-3-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-Mono-3-hexenyl Phthalate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal conditions. The product is then separated and purified using industrial-scale distillation or other separation techniques.
化学反应分析
Types of Reactions
(Z)-Mono-3-hexenyl Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
(Z)-Mono-3-hexenyl Phthalate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices and packaging.
Industry: Used as a plasticizer in the production of flexible plastics and other materials.
作用机制
The mechanism of action of (Z)-Mono-3-hexenyl Phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can lead to altered gene expression and disruption of normal cellular functions.
相似化合物的比较
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
Uniqueness
(Z)-Mono-3-hexenyl Phthalate is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other phthalates, it may have different effects on biological systems and distinct applications in industrial processes.
Conclusion
(Z)-Mono-3-hexenyl Phthalate is a versatile compound with significant applications in various fields Its unique chemical properties and interactions with biological systems make it an important subject of study in both scientific research and industrial applications
属性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
2-[(Z)-hex-3-enoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h3-6,8-9H,2,7,10H2,1H3,(H,15,16)/b4-3- |
InChI 键 |
UOYDHCVOIGSHCY-ARJAWSKDSA-N |
手性 SMILES |
CC/C=C\CCOC(=O)C1=CC=CC=C1C(=O)O |
规范 SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


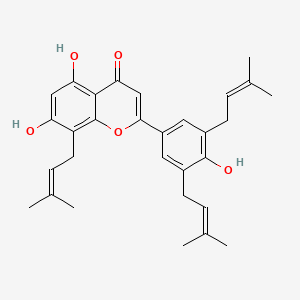
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)

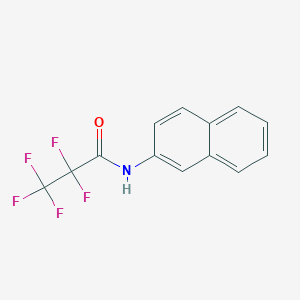
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
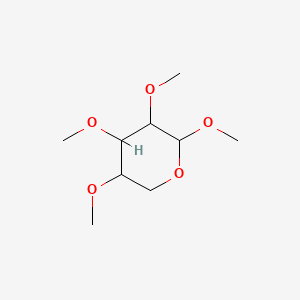
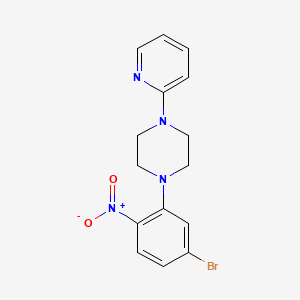
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
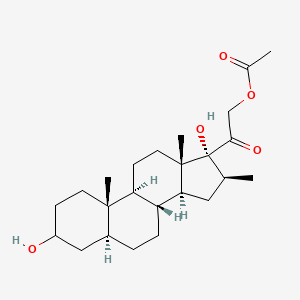
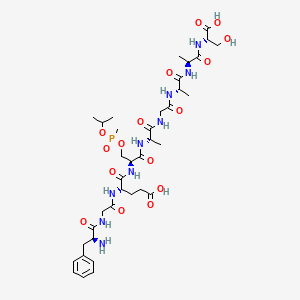
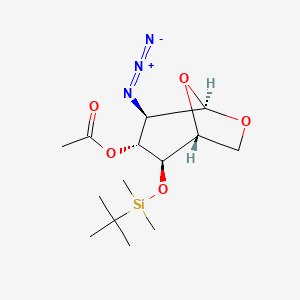
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)

